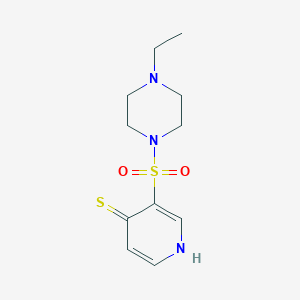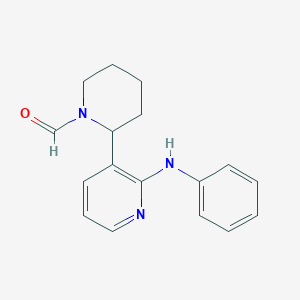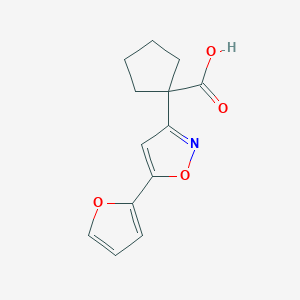
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid is a heterocyclic compound that contains both furan and isoxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .
Scientific Research Applications
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutylmethanol: This compound shares a similar isoxazole-furan structure but has a cyclobutyl group instead of a cyclopentane group.
Other Isoxazole Derivatives: Compounds with isoxazole rings are known for their diverse biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)13(5-1-2-6-13)11-8-10(18-14-11)9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,15,16) |
InChI Key |
NYRHNMVNUKFPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


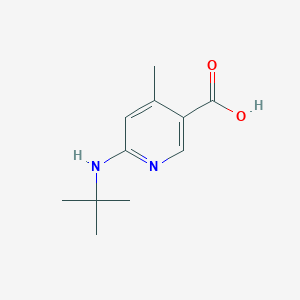
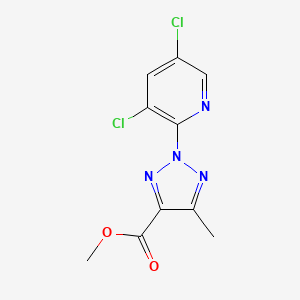

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)


![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)



![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)

